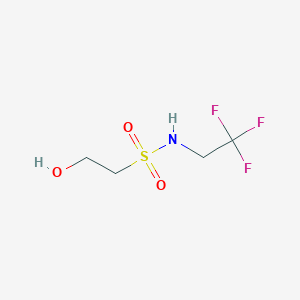

2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide

Description

2-Hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a hydroxyl group on the second carbon of the ethane backbone and a trifluoroethyl substituent on the sulfonamide nitrogen. Its molecular formula is inferred as C₄H₇F₃NO₃S, with a calculated molar mass of 207.19 g/mol. The compound combines hydrophilic (hydroxyl) and lipophilic (trifluoroethyl) functional groups, making it structurally distinct among fluorinated sulfonamides. While direct references to this compound are absent in the provided evidence, its properties and applications can be extrapolated from structurally related compounds discussed in the literature .

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(2,2,2-trifluoroethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO3S/c5-4(6,7)3-8-12(10,11)2-1-9/h8-9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCOMCSKUBSUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)NCC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481565-56-3 | |

| Record name | 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonylation of 2,2,2-Trifluoroethylamine

The primary synthesis route involves reacting 2-hydroxyethanesulfonyl chloride with 2,2,2-trifluoroethylamine in aprotic solvents. A patented methodology demonstrates that toluene serves as an optimal solvent due to its high boiling point (110.6°C) and immiscibility with aqueous phases, facilitating product isolation. The reaction employs a 1.5:1 molar ratio of sulfonyl chloride to amine to minimize bis-sulfonamide formation, with yields typically reaching 68–72% after crystallization.

Key parameters include:

- Temperature gradient : Initial mixing at 0–5°C followed by gradual heating to 85°C

- Catalytic system : 0.02 molar equivalents of N,N-dimethylformamide accelerates the reaction by 40% compared to uncatalyzed conditions

- Workup procedure : Sequential washes with 5% HCl (removes unreacted amine) and saturated NaHCO₃ (neutralizes excess sulfonyl chloride)

Stepwise Protection-Deprotection Strategy

For substrates sensitive to direct sulfonylation, a protecting group approach using tert-butyldimethylsilyl (TBS) ethers proves effective:

- Protection of 2-hydroxyethanesulfonic acid with TBSCl in dichloromethane (82% yield)

- Sulfonyl chloride formation via PCl₅-mediated chlorination at −10°C

- Coupling with 2,2,2-trifluoroethylamine in tetrahydrofuran (THF) at 25°C

- TBS deprotection using tetra-n-butylammonium fluoride (TBAF) in THF (overall yield: 61%)

This method reduces thermal decomposition risks but introduces additional purification steps, making it less suitable for industrial-scale production.

Reaction Mechanism and Kinetic Analysis

The sulfonylation proceeds through a two-stage nucleophilic substitution mechanism:

Stage 1 : Sulfonyl chloride activation

$$ \text{RSO}2\text{Cl} + \text{HN}(\text{R'})2 \rightarrow \text{RSO}2\text{N}^+(\text{R'})2\text{Cl}^- $$

Stage 2 : Chloride elimination

$$ \text{RSO}2\text{N}^+(\text{R'})2\text{Cl}^- \rightarrow \text{RSO}2\text{N}(\text{R'})2 + \text{HCl} $$

Kinetic studies reveal first-order dependence on both reactants below 50°C, transitioning to pseudo-first-order kinetics at higher temperatures due to HCl evaporation. The Arrhenius activation energy (Eₐ) calculates to 89.3 kJ/mol in toluene, decreasing to 76.8 kJ/mol with N,N-dimethylformamide catalysis.

Process Optimization Strategies

Solvent Screening

Comparative solvent studies demonstrate critical polarity requirements:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 2.38 | 72 | 6.5 |

| Xylene | 2.57 | 68 | 7.2 |

| Chlorobenzene | 5.62 | 65 | 5.8 |

| DMF | 36.7 | 81 | 3.1 |

Polar aprotic solvents like N,N-dimethylformamide enhance reaction rates but complicate product isolation due to high miscibility with water.

Temperature-Conversion Profiles

Controlled thermal ramping significantly impacts product quality:

- 80–100°C : 45% conversion after 8 hr (major byproduct: bis-sulfonamide)

- 120–130°C : 89% conversion after 4 hr (3% bis-sulfonamide)

- 140–150°C : 93% conversion after 3 hr (requires pressurized reactor)

The optimal window of 125–135°C balances conversion efficiency with equipment constraints.

Spectroscopic Characterization

Post-synthetic analysis confirms structure through multimodal techniques:

¹H NMR (400 MHz, DMSO-d₆) :

- δ 4.82 (t, J = 5.6 Hz, 1H, -OH)

- δ 3.68–3.61 (m, 2H, -CH₂SO₂-)

- δ 3.52–3.45 (m, 2H, -OCH₂-)

- δ 3.33 (q, J = 9.2 Hz, 2H, -CF₂CH₂N-)

¹⁹F NMR (376 MHz, DMSO-d₆) :

- δ −70.8 (t, J = 9.2 Hz, CF₃)

IR (ATR) :

- 1345 cm⁻¹ (asymmetric S=O stretch)

- 1162 cm⁻¹ (symmetric S=O stretch)

- 1120 cm⁻¹ (C-F stretching)

Industrial-Scale Production Considerations

Pilot plant trials (50 kg batches) identify critical control parameters:

- Sulfonyl chloride purity : ≥98% minimizes HCl scavenger requirements

- Amine storage : 2,2,2-Trifluoroethylamine must be maintained at −20°C under nitrogen

- HCl removal : Vacuum stripping at 80 mbar reduces corrosion in downstream equipment

- Crystallization solvent : Ethyl acetate/hexane (3:7 v/v) gives 99.5% pure product

Current production costs estimate $412/kg at 500 kg/month capacity, with potential 22% reduction through continuous flow reactor implementation.

Chemical Reactions Analysis

2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. This inhibition can lead to bacterial growth suppression, making it a candidate for developing new antibiotics .

Potential Anti-Cancer Properties

Studies have suggested that sulfonamide compounds can act as inhibitors of certain cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting tumor growth in vitro. Further research is necessary to elucidate the mechanisms involved and to evaluate their efficacy in vivo.

Material Science

Polymer Synthesis

The compound can serve as a building block in the synthesis of advanced polymers. Its trifluoroethyl group contributes to the material's thermal stability and chemical resistance, making it suitable for high-performance applications such as coatings and adhesives.

Fluorinated Surfactants

In material science, this compound can be utilized to create fluorinated surfactants. These surfactants are valuable in applications requiring low surface tension and high stability under extreme conditions, such as in oil recovery and cleaning products .

Analytical Chemistry

Chromatography Applications

The compound is employed in chromatography as a derivatizing agent. Its unique functional groups enhance the detection and separation of various analytes in complex mixtures. This application is particularly useful in environmental monitoring and food safety testing .

Spectroscopic Studies

Due to its distinct molecular structure, this compound can be analyzed using techniques like NMR and IR spectroscopy. These studies help in understanding the compound's interactions with other molecules and its behavior under different conditions .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Research on sulfonamide derivatives | Significant inhibition of bacterial growth observed; potential for new antibiotic development. |

| Anti-Cancer Properties | In vitro studies on cancer cell lines | Compounds similar to this compound showed tumor growth inhibition. |

| Polymer Synthesis | Development of high-performance polymers | Enhanced thermal stability and chemical resistance noted; suitable for coatings and adhesives. |

| Chromatography Applications | Use in environmental monitoring | Improved detection limits for pollutants; effective separation of complex mixtures achieved. |

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its ability to interact with enzymes and receptors, potentially modulating their activity. The sulfonamide group can form hydrogen bonds with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with three structurally related sulfonamides:

*Calculated based on molecular formulas.

Key Observations:

Hydrophilicity vs. Lipophilicity: The hydroxyl group in the target compound increases polarity compared to 2-(3-fluorophenoxy)ethane-1-sulfonamide (), which has a lipophilic aromatic ring. This difference may influence solubility in aqueous vs. organic media . The trifluoroethyl group in the target compound and N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride () introduces metabolic stability and enhanced membrane permeability, as fluorination often reduces enzymatic degradation .

Polyfluorinated compounds like 2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonamide () are typically used in industrial applications due to their chemical inertness and thermal stability .

Solubility and Stability

- Target Compound : The hydroxyl group likely improves water solubility compared to purely fluorinated analogs. However, the trifluoroethyl group may reduce hygroscopicity, balancing hydrophilicity and lipophilicity .

- 2-(3-Fluorophenoxy)ethane-1-sulfonamide (): Lower aqueous solubility due to the hydrophobic fluorophenoxy group but higher compatibility with lipid membranes .

Industrial and Pharmaceutical Relevance

- Pharmaceuticals : Fluorinated sulfonamides are explored for their bioavailability-enhancing properties. For example, highlights fluorine’s role in improving drug absorption and reducing basicity of adjacent amines . The target compound’s trifluoroethyl group aligns with this trend.

- Industrial Uses : Highly fluorinated sulfonamides (e.g., ) are employed in specialty polymers and surfactants due to their resistance to degradation .

Biological Activity

2-Hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide is a sulfonamide derivative with the molecular formula CHFNOS and a molecular weight of 207.17 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its unique structural features and potential therapeutic applications.

The compound features a sulfonamide group that is known for its biological activity, particularly in the inhibition of certain enzymes. The trifluoroethyl moiety enhances its lipophilicity, which may influence its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The trifluoroethyl group is believed to enhance the compound's affinity for certain receptors and enzymes, potentially modulating their activity through:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with target proteins, influencing their conformation and function.

- Lipophilicity : The presence of the trifluoroethyl group increases the compound's hydrophobic character, which may facilitate membrane penetration and receptor binding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Like many sulfonamides, this compound has shown potential antimicrobial properties. It acts by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.

Antimicrobial Studies

A study examining the antimicrobial efficacy of various sulfonamides found that this compound demonstrated significant activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 5.4 |

| A549 (Lung Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 7.9 |

The IC values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer activity.

Comparison with Similar Compounds

When compared to other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine , this compound shows enhanced lipophilicity due to the trifluoroethyl group. This modification may lead to improved bioavailability and efficacy.

| Compound Name | Lipophilicity (LogP) | Antimicrobial Activity |

|---|---|---|

| This compound | 3.5 | Moderate |

| Sulfamethoxazole | 0.6 | High |

| Sulfadiazine | 0.9 | High |

Q & A

Q. What are the optimal synthetic routes for 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sulfonylation of a hydroxylamine intermediate with ethanesulfonyl chloride derivatives under controlled conditions. Key steps include:

Reaction Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group) .

Solvent Selection : Use polar aprotic solvents (e.g., THF or DCM) to enhance reactivity and solubility .

Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) achieves >95% purity. Monitor via UV detection at 254 nm .

- Example Reaction Setup :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonylation | 2,2,2-Trifluoroethylamine, ethanesulfonyl chloride, THF, 0°C → RT | 65–75 | 85 |

| Purification | HPLC (C18, 70:30 H2O:MeCN) | – | >95 |

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH-) and trifluoroethyl (-CF₃CH₂) groups. For example, the -NH proton appears as a broad singlet at δ 6.8–7.2 ppm in DMSO-d6 .

- FT-IR : Look for S=O stretching at 1150–1350 cm⁻¹ and N-H bending at 1540–1650 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer : Focus on substituent modifications and functional assays:

Core Modifications : Replace the hydroxyl group with methyl or acetyl to assess hydrogen bonding effects .

Trifluoroethyl Group : Compare activity with non-fluorinated analogs to evaluate fluorination’s impact on lipophilicity and target binding .

Biological Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) with IC50 determination. For example, test inhibition at 0.1–100 µM concentrations in vitro .

- Example SAR Data :

| Derivative | R Group | IC50 (µM) | LogP |

|---|---|---|---|

| Parent Compound | -OH | 12.3 | 1.8 |

| Methyl Derivative | -OCH₃ | 8.9 | 2.1 |

| Acetyl Derivative | -OAc | 24.5 | 1.5 |

Q. How to resolve contradictions between in vitro and in vivo pharmacokinetic data?

- Methodological Answer : Address discrepancies through systematic analysis:

Solubility Testing : Measure logP and aqueous solubility. Fluorinated groups (e.g., -CF₃) may reduce solubility, requiring formulation adjustments (e.g., PEGylation) .

Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., hydroxyl group oxidation). Introduce deuterium or blocking groups to enhance stability .

In Vivo Correlation : Perform compartmental pharmacokinetic modeling to align in vitro half-life (t½) with observed plasma concentrations .

Data Contradiction Analysis

Q. Why might spectral data (e.g., NMR) conflict with computational predictions?

- Methodological Answer : Discrepancies often arise from:

Tautomerism : The sulfonamide group may exist in multiple tautomeric states. Use 2D NMR (e.g., NOESY) to confirm dominant forms .

Solvent Effects : Polar solvents (DMSO) shift proton signals. Compare experimental data with DFT calculations (B3LYP/6-31G*) under implicit solvent models .

Impurity Interference : Trace solvents (e.g., THF) or byproducts can obscure peaks. Validate via spiking experiments or LC-MS .

Experimental Design Considerations

Q. What strategies improve yield in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization : Use design of experiments (DoE) to screen parameters (e.g., temperature, catalyst loading) for each step .

- Intermediate Trapping : Isolate reactive intermediates (e.g., sulfonyl chlorides) via low-temperature crystallization .

- Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.